4-(Hex-3-en-2-yl)phenol
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Overview
Description
4-(Hex-3-en-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hex-3-en-2-yl group attached to the fourth position of the phenol ring. Phenols are known for their antiseptic properties and are used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-3-en-2-yl)phenol can be achieved through several methods:
Fries Rearrangement: This method involves the rearrangement of phenolic esters under the influence of a Lewis acid, such as aluminum chloride (AlCl3), to produce the desired phenol.
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines to phenols under acidic conditions.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of esters or ethers of phenol to yield the desired phenol.
Reduction of Quinones: Quinones can be reduced to phenols using reducing agents such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone Hock process , is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Hex-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as chromic acid (H2CrO4).
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro-phenols, bromo-phenols
Scientific Research Applications
4-(Hex-3-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hex-3-en-2-yl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of microbial cell membranes, resulting in antimicrobial effects . Additionally, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: Similar structure with a hexyl group instead of a hex-3-en-2-yl group.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group and a phenylacetic acid moiety.
4-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.
Uniqueness
4-(Hex-3-en-2-yl)phenol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62536-88-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-hex-3-en-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h4-10,13H,3H2,1-2H3 |
InChI Key |
SGPYZVKQEGBRGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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